3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride
Description
Properties
IUPAC Name |
3,5-dimethylpyrazole-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKQBQAECPMHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502775 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49652-39-3 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Pyrazole Derivatives
One common method involves the chlorination of pyrazole derivatives containing carboxylic acid functionality. The process typically uses thionyl chloride (SOCl₂) as the chlorinating agent under anhydrous conditions.
- Preparation of Carboxylic Acid Intermediate :
- React 3,5-dimethylpyrazole with an ester precursor (e.g., ethyl pyrazole carboxylate).
- Hydrolyze the ester using aqueous potassium hydroxide (KOH) at 60°C for 4 hours to yield the carboxylic acid intermediate.
- Chlorination :
- Treat the carboxylic acid with SOCl₂ in a molar ratio of 1:3 under an inert atmosphere at 70–80°C.
- Reflux for several hours until complete conversion to the carbonyl chloride is achieved.
- Ensure anhydrous conditions to prevent hydrolysis.
- Use inert gas (e.g., nitrogen) to minimize side reactions like dimerization.
Direct Chloroformylation
Another approach involves direct chloroformylation using phosgene or equivalent reagents. This method is less commonly used due to safety concerns associated with handling phosgene.
- Dissolve 3,5-dimethylpyrazole in a polar solvent such as dichloromethane.
- Add phosgene dropwise while maintaining low temperatures (0–5°C).
- Stir the reaction mixture for several hours at room temperature.
Solid-State Reactions
Solid-state or solvent-free methods are gaining attention due to their environmental benefits.
- Mix 3,5-dimethylpyrazole with carbazic acid or other di-carbonyl compounds.
- Grind the mixture using a mortar and pestle.
- Heat in a closed vial at 70–90°C for up to 3 hours.
- This method eliminates the need for solvents, reducing waste.
- Purity of products often exceeds 97% based on NMR spectroscopy.
Reaction Optimization
Yield Improvement
- Stoichiometry Control : Maintain precise molar ratios of reagents (e.g., acid:SOCl₂ = 1:3).
- Temperature Management : Avoid overheating (>80°C) to prevent side reactions.
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track conversion rates.
Purification Techniques
- Extract crude products using ethyl acetate.
- Wash organic layers with brine and dry over magnesium sulfate.
- Purify via recrystallization or column chromatography.
Data Table: Summary of Methods
| Method | Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Chlorination with SOCl₂ | SOCl₂, KOH | Anhydrous, reflux | ~80–90 | High yield, scalable |
| Direct Chloroformylation | Phosgene | Low temp (0–5°C) | ~50–70 | Simple setup |
| Solid-State Reaction | Carbazic acid | Solvent-free, heat | >97 | Eco-friendly, high purity |
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,5-dimethylpyrazole and hydrochloric acid.
Condensation Reactions: It can react with amines to form ureas or with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids may be employed to enhance reaction rates.
Major Products
The major products formed from reactions with 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride include:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Ureas: Formed by reaction with primary or secondary amines.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride serves as a versatile intermediate in the synthesis of various pyrazole derivatives. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies. The compound can undergo acylation reactions, making it useful for generating more complex heterocycles .
Table 1: Common Reactions Involving 3,5-Dimethyl-1H-Pyrazole-1-Carbonyl Chloride
| Reaction Type | Description | Products |
|---|---|---|
| Acylation | Reacts with amines to form N-substituted pyrazoles | N-substituted pyrazoles |
| Coupling | Forms complex heterocycles with various electrophiles | Diverse pyrazole derivatives |
| Cyclization | Participates in cycloaddition reactions | Polycyclic compounds |
Biological and Medicinal Applications
Potential Pharmacophore
Research indicates that 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride has potential as a pharmacophore due to its ability to interact with various biological targets. It is being investigated for its anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) .
Case Study: Anticancer Activity
A study demonstrated that novel derivatives synthesized from 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride exhibited substantial tumor-fighting properties both in vivo and in vitro. The research involved evaluating the cytotoxic effects on different cancer cell lines, leading to the identification of promising candidates for further development .
Material Science Applications
Development of New Materials
The stability and reactivity of 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride make it valuable in material science. It is explored for applications in developing new polymers and coatings due to its unique electronic properties. Additionally, its potential use in electronic devices is being investigated .
Environmental Impact and Safety
While the compound shows promise in various applications, it is essential to consider its environmental impact and safety profile during synthesis and application. Research into the toxicity and biodegradability of pyrazole derivatives is ongoing to ensure safe usage in industrial applications.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of amides, esters, and other compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride lies in its combination of methyl substituents and the reactive carbonyl chloride. Key comparisons with structurally related pyrazole derivatives include:
Reactivity and Functional Groups
- 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride : The carbonyl chloride group enables nucleophilic acyl substitution, making it highly reactive toward amines and alcohols. This contrasts with carboxamide derivatives (e.g., compound 3a in ), which require coupling agents like EDCI/HOBt for amide bond formation .
- 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine () : The chloro substituent on pyridazine facilitates electrophilic aromatic substitution, while the fused ring system enhances π-π stacking interactions, relevant in material science .
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide () : The amide group confers stability and hydrogen-bonding capacity, suitable for pharmaceutical applications .
Data Table: Comparative Analysis
Biological Activity
3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential applications.
Molecular Structure:
- Molecular Formula: C₆H₈ClN₂O
- Molecular Weight: Approximately 160.59 g/mol
- Functional Groups: Pyrazole ring, carbonyl chloride group
Physical Properties:
- Boiling Point: Estimated around 221 °C
- Density: Approximately 1.2 g/cm³
Biological Activities
3,5-Dimethyl-1H-pyrazole derivatives have been extensively studied for their pharmacological properties. The biological activities of this compound can be categorized as follows:
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit notable antibacterial properties. Specifically, compounds related to 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride have shown effectiveness against various bacterial strains:
In a study by Argade et al., novel pyrazole derivatives were synthesized and tested against E. coli and S. aureus, showing promising antibacterial activity that suggests the potential for development into therapeutic agents.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | IC50 (μg/mL) | Standard Drug |
|---|---|---|
| Pyrazole derivative A | 60.56 | Diclofenac (54.65) |
| Pyrazole derivative B | 57.24 | Diclofenac (54.65) |
| Pyrazole derivative C | 69.15 | Diclofenac (54.65) |
These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory effects, making it a candidate for further drug development .
Other Biological Activities
In addition to antibacterial and anti-inflammatory properties, pyrazole compounds have been investigated for their anticancer and analgesic effects. Studies have reported that certain derivatives demonstrate cytotoxicity against cancer cell lines and may serve as lead compounds for cancer therapy .
Case Studies
Several studies have highlighted the biological activity of 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride and its derivatives:
- Synthesis and Evaluation of Antimicrobial Activity:
- Anti-inflammatory Studies:
- Cytotoxicity Assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
